Cas no 52547-86-1 (4-ethynyl-1-azabicyclo[2.2.2]octane)
4-ethynyl-1-azabicyclo[2.2.2]octane Chemical and Physical Properties
Names and Identifiers
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- 4-ethynyl-1-azabicyclo[2.2.2]octane
- 1-Azabicyclo(2.2.2)octane, 4-ethynyl-
- SCHEMBL21835615
- DTXSID10200534
- CS-0276228
- 4-Ethynylquinuclidine
- 52547-86-1
- 1-Azabicyclo[2.2.2]octane,4-ethynyl-
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- Inchi: 1S/C9H13N/c1-2-9-3-6-10(7-4-9)8-5-9/h1H,3-8H2
- InChI Key: YNWQRSDBDBXZIQ-UHFFFAOYSA-N
- SMILES: N12CCC(C#C)(CC1)CC2
Computed Properties
- Exact Mass: 135.10489
- Monoisotopic Mass: 135.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.02
- Boiling Point: 167.2°C at 760 mmHg
- Flash Point: 47.4°C
- Refractive Index: 1.539
- PSA: 3.24
4-ethynyl-1-azabicyclo[2.2.2]octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0977-1 G |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 1g |
¥ 5,438.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0977-100MG |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 100MG |
¥ 1,359.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0977-250MG |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 250MG |
¥ 2,178.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0977-500MG |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 500MG |
¥ 3,630.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0977-1G |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 1g |
¥ 5,438.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0977-5G |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 5g |
¥ 16,315.00 | 2023-04-13 | |
| Chemenu | CM578215-1g |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 1g |
$812 | 2024-07-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0977-100mg |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 100mg |
¥1359.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0977-250mg |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 250mg |
¥2178.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0977-500mg |
4-ethynyl-1-azabicyclo[2.2.2]octane |
52547-86-1 | 95% | 500mg |
¥3630.0 | 2024-04-18 |
4-ethynyl-1-azabicyclo[2.2.2]octane Suppliers
4-ethynyl-1-azabicyclo[2.2.2]octane Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 4-ethynyl-1-azabicyclo[2.2.2]octane
Chemical Profile of 4-ethynyl-1-azabicyclo[2.2.2]octane (CAS No. 52547-86-1)
4-ethynyl-1-azabicyclo[2.2.2]octane, identified by its CAS number 52547-86-1, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This bicyclic azapeptide derivative features a unique combination of a seven-membered azabicyclo[2.2.2]octane core and an ethynyl substituent at the fourth position, which imparts distinct chemical and electronic properties to the molecule. The presence of both nitrogen and triple-bond functionalities makes it a versatile scaffold for the development of novel bioactive compounds.
The azabicyclo[2.2.2]octane scaffold is particularly noteworthy due to its rigid three-dimensional structure, which can be exploited to optimize molecular interactions with biological targets. This motif has been extensively studied for its potential in drug design, particularly in the development of protease inhibitors and other enzyme-targeting agents. The nitrogen atom within the azabicyclo framework introduces basicity, allowing for interactions with acidic residues on protein surfaces, while the cycloalkane ring system provides steric constraints that can fine-tune binding affinities.
The ethynyl substituent at the C4 position further enhances the molecular complexity of 4-ethynyl-1-azabicyclo[2.2.2]octane. Ethynyl groups are well-known for their ability to participate in various chemical reactions, including Sonogashira couplings, which are widely used in organic synthesis to construct carbon-carbon bonds. This reactivity makes the compound a valuable intermediate in the synthesis of more complex molecules, such as peptidomimetics and macrocycles.
In recent years, there has been growing interest in leveraging heterocyclic compounds like 4-ethynyl-1-azabicyclo[2.2.2]octane for therapeutic applications. Researchers have demonstrated its utility as a precursor in the synthesis of novel antibiotics and antiviral agents, where the rigid bicyclic core contributes to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. Additionally, the compound’s ability to modulate enzyme activity has led to investigations into its potential as an antitumor agent.
One of the most compelling aspects of 4-ethynyl-1-azabicyclo[2.2.2]octane is its potential in medicinal chemistry due to its structural versatility. The combination of an azabicyclo scaffold and an ethynyl group creates a platform that can be modified in numerous ways to target specific biological pathways. For instance, researchers have explored derivatives of this compound that exhibit inhibitory activity against certain kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders.
The synthesis of 4-ethynyl-1-azabicyclo[2.2.2]octane typically involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity and yield. The introduction of the ethynyl group often employs palladium-catalyzed cross-coupling reactions, which are standard protocols in modern organic synthesis labs. These methods allow for precise functionalization at specific positions on the bicyclic core, enabling the creation of libraries of derivatives for high-throughput screening.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 4-ethynyl-1-azabicyclo[2.2.2]octane by enabling virtual screening and molecular docking studies. These computational approaches help predict binding affinities and interactions with biological targets, thereby guiding experimental efforts toward more promising candidates. Such integrative strategies have been instrumental in identifying lead compounds for further optimization.
The pharmacological profile of 4-ethynyl-1-azabicyclo[2.2.2]octane has been investigated through both in vitro and in vivo studies. Initial reports suggest that this compound exhibits moderate activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, preclinical studies have hinted at potential anti-inflammatory effects, which could make it relevant for treating chronic inflammatory conditions.
The structural features of 4-ethynyl-1-azabicyclo[2.2.2]octane, particularly its rigid bicyclic core and ethynyl substituent, make it an attractive candidate for peptidomimetic design—a strategy that aims to mimic peptide bioactivities while overcoming issues such as poor bioavailability or immunogenicity associated with native peptides. By incorporating this scaffold into drug candidates, researchers hope to achieve improved pharmacological properties without sacrificing biological efficacy.
In conclusion,4-ethynyl-1-azabicyclo[2.
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